![molecular formula C15H17ClN2O B6107948 2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide](/img/structure/B6107948.png)
2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide, also known as RO-3306, is a selective inhibitor of cyclin-dependent kinase 1 (CDK1). It is a small molecule that has been widely used in scientific research for its ability to arrest cells in the G2 phase of the cell cycle.
Wirkmechanismus
2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide selectively inhibits CDK1 by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets and ultimately leads to cell cycle arrest in the G2 phase.
Biochemical and Physiological Effects:
This compound has been shown to induce G2/M arrest in a variety of cell types, including cancer cells. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to enhance the efficacy of chemotherapy in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments is its selectivity for CDK1. This allows researchers to specifically investigate the role of CDK1 in cell cycle regulation without affecting other CDKs. However, one limitation is that this compound is not a reversible inhibitor, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide in scientific research. One area of interest is the development of more potent and selective CDK1 inhibitors. Another area of interest is the investigation of the role of CDK1 in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, this compound may have potential in the development of new cancer therapies.
Synthesemethoden
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide involves the reaction of 6-chloroindole with cyclopentylacetylene followed by amination with dimethylamine and acetylation with acetic anhydride. The final product is obtained through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide has been extensively used in scientific research as a tool to investigate the role of CDK1 in cell cycle regulation. It has been used to study the effects of CDK1 inhibition on mitotic spindle formation, DNA damage response, and apoptosis. It has also been used to investigate the role of CDK1 in the development of cancer and other diseases.
Eigenschaften
IUPAC Name |
2-(6-chloroindol-1-yl)-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-12-6-5-11-7-8-18(14(11)9-12)10-15(19)17-13-3-1-2-4-13/h5-9,13H,1-4,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJOIOBPSPCJOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.